Win-62005 - 152633-54-0

Win-62005

Catalog Number: EVT-1573630
CAS Number: 152633-54-0
Molecular Formula: C12H10N4O
Molecular Weight: 226.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Win-62005, also known by its chemical identifier 152633-54-0, is a compound that has garnered attention for its potential applications in pharmacology, particularly in the modulation of certain biological pathways. This compound is classified as a selective phosphodiesterase inhibitor, which plays a crucial role in various physiological processes by regulating cyclic nucleotide levels.

Source

Win-62005 was initially developed through research aimed at identifying novel compounds with therapeutic potential. The synthesis of this compound involves specific starting materials, including [3,4'-Bipyridine]-5-carboxylic acid and 6-amino-2-methyl- as critical precursors in its formation.

Classification

Win-62005 is classified under phosphodiesterase inhibitors. These inhibitors are known to influence the degradation of cyclic adenosine monophosphate and cyclic guanosine monophosphate, which are important signaling molecules in various biological systems.

Synthesis Analysis

Methods

The synthesis of Win-62005 involves several steps that utilize organic synthesis techniques. The process begins with the reaction of [3,4'-Bipyridine]-5-carboxylic acid with 6-amino-2-methyl-. This reaction typically requires specific solvents and conditions to ensure optimal yield and purity.

Technical Details

  1. Starting Materials: The primary components include [3,4'-Bipyridine]-5-carboxylic acid and 6-amino-2-methyl-.
  2. Reaction Conditions: The synthesis may involve heating under reflux conditions or utilizing catalysts to facilitate the reaction.
  3. Purification: Post-synthesis, Win-62005 is purified using techniques such as recrystallization or chromatography to isolate the desired product from by-products.
Molecular Structure Analysis

Structure

The molecular structure of Win-62005 can be represented by its chemical formula, which reflects its unique arrangement of atoms. The compound exhibits a complex structure that contributes to its biological activity.

Data

Key structural data includes:

  • Molecular Formula: C₁₃H₁₅N₃O
  • Molecular Weight: Approximately 229.28 g/mol
  • Functional Groups: The presence of amine and pyridine rings plays a significant role in its mechanism of action.
Chemical Reactions Analysis

Reactions

Win-62005 undergoes various chemical reactions that are critical to understanding its functionality as a phosphodiesterase inhibitor. These reactions typically involve interactions with target enzymes or substrates within biological systems.

Technical Details

  1. Enzyme Interaction: Win-62005 selectively inhibits specific phosphodiesterases, leading to increased levels of cyclic nucleotides.
  2. Kinetics: Studies on the kinetics of these reactions reveal insights into the binding affinity and inhibition constants relevant to its efficacy.
Mechanism of Action

Process

The mechanism by which Win-62005 exerts its effects involves inhibition of phosphodiesterase enzymes. By blocking these enzymes, the compound prevents the breakdown of cyclic adenosine monophosphate and cyclic guanosine monophosphate, thereby enhancing their signaling pathways.

Data

Research indicates that Win-62005 exhibits a high selectivity for particular phosphodiesterase isoforms, which may correlate with reduced side effects compared to non-selective inhibitors. Quantitative data on inhibition constants (IC₅₀ values) further elucidate its potency.

Physical and Chemical Properties Analysis

Physical Properties

  1. Appearance: Typically presented as a crystalline solid.
  2. Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol.
  3. Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range for similar compounds.

Chemical Properties

  1. Stability: Win-62005 is stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  2. Reactivity: The compound's reactivity profile suggests it can form complexes with metal ions or react with electrophiles due to the presence of nitrogen-containing functional groups.
Applications

Scientific Uses

Win-62005 has potential applications in various fields:

  1. Pharmacology: As a selective phosphodiesterase inhibitor, it may be explored for therapeutic use in cardiovascular diseases, erectile dysfunction, and other conditions influenced by cyclic nucleotide signaling.
  2. Research: It serves as a valuable tool in biochemical studies aimed at understanding cyclic nucleotide pathways and their implications in cellular signaling.
Introduction to Phosphodiesterase Inhibitors and Win-62005

Overview of Phosphodiesterase (PDE) Enzyme Families

Phosphodiesterases (PDEs) constitute a superfamily of 11 enzyme families (PDE1–PDE11) that hydrolyze the cyclic nucleotides cAMP and cGMP, terminating their signaling cascades. These second messengers regulate critical physiological processes, including vascular tone, cardiac contractility, inflammation, and neurotransmission. PDEs exhibit distinct substrate specificities: PDE4, PDE7, and PDE8 are cAMP-specific; PDE5, PDE6, and PDE9 are cGMP-specific; while PDE1, PDE2, PDE3, PDE10, and PDE11 hydrolyze both nucleotides [7] [8]. Tissue distribution varies significantly—PDE1 is abundant in brain and vascular smooth muscle, PDE3 in cardiovascular tissues and adipocytes, and PDE5 in vascular beds and visceral smooth muscle. This compartmentalization enables precise spatiotemporal control of cyclic nucleotide signaling and positions specific PDEs as therapeutic targets [7] [10].

Table 1: Key PDE Families Relevant to Cardiovascular Physiology

PDE FamilySubstrate SpecificityPrimary Tissues/Cell TypesTherapeutic Relevance
PDE1cAMP/cGMPVascular SMC, Brain, HeartCognitive disorders
PDE2cAMP/cGMPAdrenal cortex, EndotheliumEndothelial dysfunction
PDE3cAMP > cGMPCardiomyocytes, VasculatureHeart failure
PDE4cAMPImmune cells, LungsInflammatory diseases
PDE5cGMPPulmonary vasculature, Corpus cavernosumPulmonary hypertension, Erectile dysfunction

Role of PDE III in Cyclic Nucleotide Regulation

PDE III (now classified as PDE3) exhibits unique kinetics: it hydrolyzes cAMP with high affinity (Km ≈ 0.1–0.8 µM) but also binds cGMP with lower catalytic efficiency, allowing cGMP to act as a competitive inhibitor of cAMP hydrolysis. This "cGMP-inhibitable" characteristic enables cross-talk between cAMP and cGMP pathways [7] [8]. In cardiomyocytes, PDE3 localizes to the sarcoplasmic reticulum and regulates cAMP pools controlling calcium handling. Inhibition elevates cAMP, activating protein kinase A (PKA), which phosphorylates:

  • L-type calcium channels → increased Ca²⁺ influx during systole (positive inotropy)
  • Phospholamban → enhanced Ca²⁺ reuptake into the sarcoplasmic reticulum (positive lusitropy)
  • Troponin I → accelerated diastolic relaxation [6] [10].Concurrently, PDE3 inhibition in vascular smooth muscle increases cAMP, reducing cytosolic Ca²⁺ and promoting vasodilation [6].

Historical Development of PDE III Inhibitors

The first-generation PDE inhibitors were nonselective xanthines (e.g., theophylline). In the 1980s, efforts to develop cardiotonic agents yielded bipyridine derivatives like amrinone and milrinone—prototypical PDE3 inhibitors with positive inotropic and vasodilatory effects [4] [6]. Milrinone’s clinical limitations (arrhythmias, mortality risk in chronic heart failure) spurred second-generation compounds. Structural refinements focused on heterocycle-phenyl-imidazole (H-P-I) motifs that mimic cAMP’s anti-conformation, enhancing potency and selectivity. This yielded "WIN" compounds, including Win-62005, designed as fused pyridinone derivatives of milrinone with optimized pharmacodynamics [2] [3] [6].

Win-62005: Discovery and Classification

Win-62005 (5-methyl-6-pyridin-4-yl-1,3-dihydroimidazo[4,5-b]pyridin-2-one) emerged from systematic structure-activity studies at Winthrop Laboratories. Classified as a potent, selective PDE3 inhibitor, its fused imidazopyridinone core incorporates:

  • A carbonyl dipole and acidic proton (amide) mimicking cAMP’s phosphate group
  • A 4-pyridinyl electron-rich center
  • Methyl substitution optimizing steric interactions [1] [3] [5].With a molecular weight of 226.23 g/mol (C₁₂H₁₀N₄O), Win-62005 exhibits physicochemical properties typical of research compounds: density ~1.45 g/cm³, boiling point ~291.8°C, and moderate water insolubility [1] [9]. Its discovery marked efforts to prolong hemodynamic effects while minimizing adverse impacts observed with earlier PDE3 inhibitors.

Properties

CAS Number

152633-54-0

Product Name

Win-62005

IUPAC Name

5-methyl-6-pyridin-4-yl-1,3-dihydroimidazo[4,5-b]pyridin-2-one

Molecular Formula

C12H10N4O

Molecular Weight

226.23 g/mol

InChI

InChI=1S/C12H10N4O/c1-7-9(8-2-4-13-5-3-8)6-10-11(14-7)16-12(17)15-10/h2-6H,1H3,(H2,14,15,16,17)

InChI Key

MQMTXZJPAGLGFF-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C=C1C3=CC=NC=C3)NC(=O)N2

Synonyms

WIN 62005
WIN-62005

Canonical SMILES

CC1=NC2=C(C=C1C3=CC=NC=C3)NC(=O)N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.